![molecular formula C9H8N2O2 B12328032 1H-Pyrrolo[3,2-c]pyridine-2-carboxylic acid, 4-methyl-](/img/structure/B12328032.png)
1H-Pyrrolo[3,2-c]pyridine-2-carboxylic acid, 4-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrrolo[3,2-c]pyridine-2-carboxylic acid, 4-methyl- is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is known for its unique structure, which combines a pyrrole ring fused to a pyridine ring, making it a versatile scaffold for drug development.
Preparation Methods
The synthesis of 1H-Pyrrolo[3,2-c]pyridine-2-carboxylic acid, 4-methyl- typically involves several steps. One common method starts with the cyclization of 2-bromo-5-iodopyridine, which is then subjected to base-mediated conversion to form the pyrrolopyridine core. Subsequent substitution at the N-1 position with a tert-butylcarbonate group yields the desired compound . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1H-Pyrrolo[3,2-c]pyridine-2-carboxylic acid, 4-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
1H-Pyrrolo[3,2-c]pyridine-2-carboxylic acid, 4-methyl- has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme inhibitors and receptor modulators.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 1H-Pyrrolo[3,2-c]pyridine-2-carboxylic acid, 4-methyl- involves its interaction with specific molecular targets. For instance, as an inhibitor of fibroblast growth factor receptors, it binds to the receptor’s active site, preventing the activation of downstream signaling pathways that are crucial for cell proliferation and survival . This inhibition can lead to the suppression of tumor growth and metastasis.
Comparison with Similar Compounds
1H-Pyrrolo[3,2-c]pyridine-2-carboxylic acid, 4-methyl- can be compared to other similar compounds such as:
1H-Pyrrolo[2,3-b]pyridine derivatives: These compounds also exhibit potent activities against fibroblast growth factor receptors but differ in their substitution patterns and specific biological activities.
Pyrrolopyrazine derivatives: These compounds have a different ring fusion pattern and are used in various biological applications, including as enzyme inhibitors.
1H-Pyrazolo[3,4-b]pyridines: These compounds are known for their biomedical applications, particularly in the treatment of diabetes and cardiovascular diseases.
Properties
Molecular Formula |
C9H8N2O2 |
|---|---|
Molecular Weight |
176.17 g/mol |
IUPAC Name |
4-methyl-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid |
InChI |
InChI=1S/C9H8N2O2/c1-5-6-4-8(9(12)13)11-7(6)2-3-10-5/h2-4,11H,1H3,(H,12,13) |
InChI Key |
ZKHKQINFNFVIMY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CC2=C1C=C(N2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


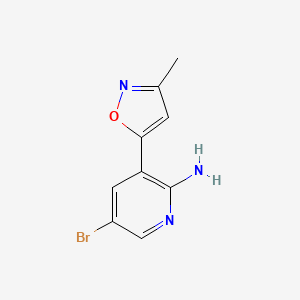

![4-(4-Methoxyphenyl)-3,4,8-triazatricyclo[7.5.0.02,6]tetradeca-1(9),2,7-trien-5-one](/img/structure/B12327972.png)
![tert-Butyl 4-((2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamido)methyl)piperidine-1-carboxylate](/img/structure/B12327977.png)
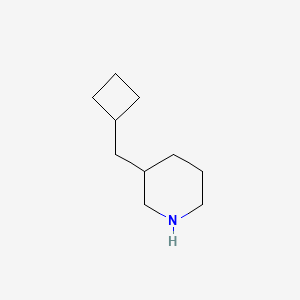
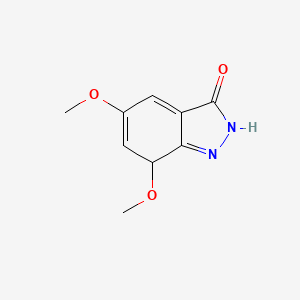
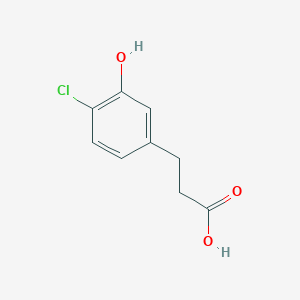
![1,3-Pyrrolidinedicarboxylic acid, 4-[4-(1-methylethyl)phenyl]-, 1-(1,1-dimethylethyl) ester, (3R,4S)-rel-](/img/structure/B12327990.png)
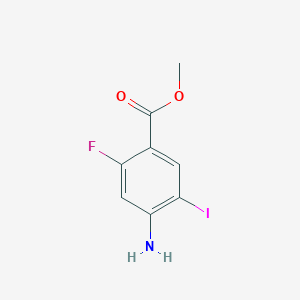
![2-{[4-Chloro-5-(2-chlorophenyl)-2-methoxyphenyl]amino}-1-(piperazin-1-yl)ethan-1-one hydrochloride](/img/structure/B12327995.png)

![Cyclohexanol, 4-[(4-chloro-6-methyl-2-pyrimidinyl)amino]-, trans-](/img/structure/B12328011.png)
![4H-Pyrano[2,3-b]pyridine-3-carboxylic acid, 7-methyl-4-oxo-](/img/structure/B12328016.png)
![Benzamide, 2-[(2-chloro-1-oxopropyl)amino]-, (S)-(9CI)](/img/structure/B12328017.png)
